Trichlorothiazole

Description

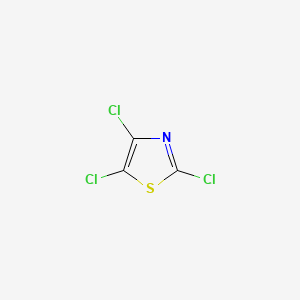

Structure

3D Structure

Properties

IUPAC Name |

2,4,5-trichloro-1,3-thiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3Cl3NS/c4-1-2(5)8-3(6)7-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDWSIACICRBLGW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(SC(=N1)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3Cl3NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30198883 | |

| Record name | Trichlorothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30198883 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50844-30-9 | |

| Record name | 2,4,5-Trichlorothiazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=50844-30-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Trichlorothiazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050844309 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Trichlorothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30198883 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Trichlorothiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.613 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 2,4,5 Trichlorothiazole and Its Analogues

Direct Halogenation Pathways and Regioselectivity Control

Direct halogenation is a primary strategy for introducing chlorine atoms onto the thiazole (B1198619) ring. However, the electron-deficient nature of the thiazole ring often necessitates harsh reaction conditions. core.ac.uk Thiazoles are generally resistant to electrophilic attack compared to other heterocyles like furan (B31954) or thiophene. core.ac.uk Electrophilic substitution reactions, when they do occur, typically favor the C5-position due to the directing influence of the ring's nitrogen atom. numberanalytics.com

The mechanism of direct halogenation, particularly when catalyzed, is critical for understanding and controlling the reaction outcome. Theoretical studies on related heterocyclic systems like thiazolo[5,4-d]thiazole (B1587360) have shed light on pyridine-catalyzed chlorination. udayton.eduresearchgate.netresearchgate.net These computational analyses suggest that the reaction proceeds via a direct C-halogenation pathway where an N-chloropyridinium cation acts as the active electrophile. udayton.eduresearchgate.netresearchgate.net This pathway is considered more favorable energetically than an alternative route involving an initial N-chlorination of the thiazole ring. udayton.eduresearchgate.net

The proposed mechanism involves the attack of the thiazole's π-system on the electrophilic chlorine source, forming a σ-complex intermediate. udayton.edu Subsequent deprotonation restores the aromaticity of the ring, yielding the chlorinated thiazole. Interestingly, theoretical calculations have indicated that the introduction of one chlorine atom onto the ring can slightly enhance its reactivity towards further halogenation, which helps explain why mono-halogenated species can be difficult to isolate, with the reaction often proceeding to di- or tri-halogenated products. udayton.eduresearchgate.netresearchgate.net

The efficacy and regioselectivity of thiazole chlorination are highly dependent on the chosen reagents and reaction conditions. While thiazole itself is resistant to halogenation under normal conditions, vapor-phase bromination at high temperatures can yield 2-bromo and 2,5-dibromothiazole. core.ac.uk For chlorination, more potent systems are required.

The use of copper(II) chloride (CuCl₂) has proven effective for the regioselective halogenation of 2-amino-1,3-thiazoles, typically at the 5-position. nih.gov The reaction conditions, such as temperature, can be manipulated to control the extent of halogenation. For instance, in the halogenation of certain 2-aminothiazole (B372263) derivatives, bromination can be initiated at low temperatures (e.g., -10 °C) to favor the 5-bromo product, while higher temperatures (e.g., 60 °C) promote the formation of the dibromo derivative. nih.gov

Catalysts play a pivotal role in activating the halogenating agent. Pyridine is often used in conjunction with bromine to form N-bromopyridinium bromide, a source of a strongly electrophilic bromine cation, which facilitates the halogenation of otherwise unreactive systems. researchgate.net Other advanced chlorinating agents like 1-chloro-1,2-benziodoxol-3-one have been shown to effectively chlorinate various heterocycles, including thiazoles, under mild conditions. liv.ac.uk Similarly, Chloramine-T has been developed as an environmentally friendly chlorinating reagent for imidazo[2,1-b]thiazole (B1210989) scaffolds, proceeding efficiently at room temperature without a metal catalyst. nih.gov

The table below summarizes the effect of different conditions on halogenation outcomes for thiazole and related heterocycles.

| Reagent/Catalyst | Substrate Type | Position(s) Halogenated | Conditions | Outcome |

| CuCl₂ / n-butyl nitrite | 2-Amino-1,3-thiazole | C5 | 40-65 °C | Dihalo-thiazole formation nih.gov |

| Pyridine-Bromine | Thiazolo[5,4-d]thiazole | C2, C5 | Not specified | High-yield dihalogenation researchgate.net |

| 1-Chloro-1,2-benziodoxol-3-one | Thiazole | Not specified | Room Temp, DMF | Efficient chlorination liv.ac.uk |

| Chloramine-T | Imidazo[2,1-b]thiazole | C5 | Room Temp, Neat | Green, high-yield chlorination nih.gov |

Electrophilic Chlorination Mechanisms (e.g., Pyridine-Catalyzed)

Synthesis from Precursor Compounds and Intermediates

An alternative to direct halogenation is the construction of the trichlorothiazole ring from acyclic or pre-chlorinated building blocks. This approach allows for the controlled placement of chlorine atoms before the final ring system is formed.

The synthesis of chlorinated thiazoles can be achieved using fundamental reagents like sulfur chlorides. For example, 3,4-dichloro-1,2,5-thiadiazole (B139948) can be synthesized through the reaction of cyanogen (B1215507) with sulfur dichloride (SCl₂) or disulfur (B1233692) dichloride (S₂Cl₂). taylorandfrancis.com While this produces a related thiadiazole, it demonstrates the utility of sulfur chlorides in forming chlorinated heterocyclic rings. A patented process describes the synthesis of 2,4,5-trichlorothiazole from the reaction of N-(1,2,2,2-tetrachloroethyl)formamide chloride with sulfur. google.com This method builds the thiazole ring from a highly chlorinated acyclic precursor, ensuring the desired substitution pattern in the final product.

The formation of the core thiazole ring is a foundational aspect of synthetic heterocyclic chemistry. The most traditional method is the Hantzsch thiazole synthesis, which involves the condensation of an α-haloketone with a thioamide. bepls.com While versatile, this method's reliance on potentially toxic haloketones has spurred the development of alternative protocols. bepls.com

Modern cyclization strategies offer various pathways to the thiazole core. These include:

Domino Alkylation-Cyclization: The reaction of propargyl bromides with thioureas can yield 2-aminothiazoles. bepls.com

N-Propargylamine Cyclization: N-propargylamines are versatile precursors that can react with carbon disulfide to form thiazole-2-thiones after isomerization. beilstein-journals.org Similarly, treatment of N-propargylamides with Lawesson's reagent generates a thioamide intermediate that undergoes a 5-exo-dig cyclization to form the thiazole ring. beilstein-journals.org

Iodine/CuO-Catalyzed Tandem Cyclization: A one-pot synthesis of substituted 2-aminothiazoles can be achieved from aromatic ketones and thiourea (B124793) using an I₂/CuO catalyst system. bepls.comresearchgate.net

These methods produce functionalized thiazoles which could then, in principle, undergo direct chlorination as described in section 2.1 to yield this compound.

The table below outlines several foundational cyclization strategies for forming the thiazole ring.

| Precursors | Key Reagent(s) | Strategy | Product Type |

| α-Haloketone + Thioamide | Base | Hantzsch Synthesis | Substituted Thiazole bepls.com |

| N-Propargylamide | Lawesson's Reagent | Thionation / 5-exo-dig Cyclization | Dihydrothiazole beilstein-journals.org |

| N-Propargylamine + CS₂ | Base / Acid | Cyclization / Isomerization | Thiazole-2-thione beilstein-journals.org |

| Ketone + Thiourea | I₂/CuO | Tandem Cyclization | 2-Aminothiazole bepls.comresearchgate.net |

Reactions Involving Sulfur Chlorides and Isocyanide Dichlorides

Derivatization of 2,4,5-Trichlorothiazole for Functionalization

2,4,5-Trichlorothiazole is a valuable building block precisely because its chlorine atoms can serve as leaving groups, allowing for the introduction of diverse functional groups. The reactivity of the chloro-substituents varies depending on their position on the ring, with the C2-position being particularly susceptible to nucleophilic attack. core.ac.uk

This reactivity allows for functionalization through several key reaction types:

Nucleophilic Aromatic Substitution (SNAr): The chloro groups on the thiazole ring can be displaced by various nucleophiles. The electron-withdrawing nature of the ring nitrogen and the other chlorine atoms facilitates this process. The C2-halogen is often the most reactive towards nucleophiles. core.ac.uk This is analogous to the reaction of 2-halogeno-1,3,4-thiadiazoles with mercaptans in the presence of a base to form new thioether linkages. google.com

Metal-Catalyzed Cross-Coupling: Modern synthetic chemistry provides powerful tools for forming carbon-carbon and carbon-heteroatom bonds. Reactions like the Suzuki-Miyaura (using boronic acids), Stille (using organostannanes), and Negishi (using organozinc reagents) couplings can be applied to halo-thiazoles to introduce aryl, alkyl, or other organic fragments. numberanalytics.com These reactions typically require a palladium or nickel catalyst and allow for the selective functionalization of the this compound scaffold.

C-H Functionalization: While the primary reactivity of this compound involves its C-Cl bonds, advanced methods are emerging for the functionalization of related heterocycles via C-H activation. For instance, iridium-catalyzed C-H borylation has been used to install boryl groups on 2,1,3-benzothiadiazole, which then act as handles for further substitution reactions. diva-portal.org Such strategies could potentially be adapted for the derivatization of any remaining C-H bonds or for functionalizing the products derived from this compound.

The ability to selectively replace the chlorine atoms makes 2,4,5-trichlorothiazole a key intermediate for accessing a wide range of complex, substituted thiazole derivatives for various applications in materials science and medicinal chemistry.

Substitution Reactions at Chlorine Atoms

The 2,4,5-trichlorothiazole molecule features three chlorine atoms attached to the electron-deficient thiazole ring, making them susceptible to nucleophilic substitution. ebsco.com A substitution reaction is a chemical process where one functional group in a molecule is replaced by another. ebsco.combyjus.com The reactivity of each chlorine atom (at the C2, C4, and C5 positions) can differ, allowing for selective and sequential substitution by controlling reaction conditions. This differential reactivity is analogous to that observed in other polychlorinated heterocycles like 2,4,6-trichloro-1,3,5-triazine (TCT), where sequential substitution is achieved by adjusting temperature and the nucleophile. frontiersin.org

In nucleophilic substitution, an electron-rich species (a nucleophile) attacks the carbon atom, displacing the chlorine atom, which acts as a leaving group. ebsco.com The process can occur via different mechanisms, such as the SNAr (Substitution Nucleophilic Aromatic) pathway. The rate and selectivity of these reactions are influenced by factors including the nature of the nucleophile, the solvent, the temperature, and the presence of a base.

Common nucleophiles used in these reactions include amines, alcohols, and thiols, leading to the formation of amino-, alkoxy-, and alkylthio-substituted thiazoles, respectively. These reactions significantly expand the molecular diversity achievable from a single starting material.

Table 1: Examples of Nucleophilic Substitution Reactions on Chlorinated Thiazoles

| Nucleophile | Reagent Type | Product Class | Potential Application |

| Primary/Secondary Amines | Amine | Aminothiazole | Pharmaceutical scaffolds |

| Alcohols/Alkoxides | Alcohol | Alkoxythiazole | Agrochemicals, Dyes |

| Thiols/Thiolates | Thiol | Thioether | Fungicides, Material science |

| Organometallic Reagents | Carbanion source | Alkyl/Arylthiazole | Complex molecule synthesis |

Modifications of the Thiazole Heterocycle

Beyond substitution of the chlorine atoms, the core thiazole ring can also be modified, although this is less common due to the ring's inherent aromatic stability. Thiazole structures are key to many natural products and have been a focus of research for their potential as building blocks in developing new drug candidates and biologically active compounds. chim.it

Methods for modifying the thiazole core can include:

Metal-Catalyzed Cross-Coupling Reactions: The chlorine atoms can serve as handles for palladium-catalyzed cross-coupling reactions such as Suzuki, Stille, and Hiyama couplings. ambeed.com These reactions allow for the formation of carbon-carbon bonds, enabling the introduction of various aryl, heteroaryl, or alkyl groups onto the thiazole ring. This aryl/heteroarylation is a key strategy for tuning the electronic and photophysical properties of the resulting molecule. chim.it

Reductive Dehalogenation: Selective or complete removal of the chlorine atoms can be achieved using reducing agents. This process can yield less-substituted thiazoles, which can then undergo other functionalization reactions, such as electrophilic aromatic substitution on any available C-H bonds. youtube.com

Ring Transformation Reactions: Under specific, often harsh, conditions, the thiazole ring itself can undergo rearrangement or cleavage. These transformations, while not broadly applicable, can lead to entirely different heterocyclic systems.

These modifications are crucial for creating complex molecular architectures and for synthesizing derivatives with specific desired properties, such as fluorescence or enhanced biological activity. chim.it

Integration of 2,4,5-Trichlorothiazole as a Building Block in Organic Synthesis

In organic synthesis, a "building block" is a molecule that serves as a component for constructing larger, more complex molecular structures. enamine.net 2,4,5-Trichlorothiazole is an exemplary building block due to its trifunctional nature, allowing for the stepwise and controlled introduction of different chemical moieties. frontiersin.org Its utility is demonstrated in the synthesis of a wide range of target molecules, particularly in the fields of agrochemicals and pharmaceuticals.

The thiazole ring is a privileged scaffold in drug design, appearing in numerous compounds with anti-inflammatory, anti-cancer, and anti-viral activities. nih.gov Consequently, 2,4,5-trichlorothiazole is a valuable starting material for generating libraries of 2,4,5-trisubstituted thiazole derivatives for drug discovery. nih.gov By reacting it with various nucleophiles, chemists can synthesize a diverse set of compounds to be screened for biological activity. jpionline.org

In agrochemistry, chlorinated thiazoles are known intermediates for herbicides and fungicides. google.comnih.gov For instance, 2,4-dichloro-5-thiazolecarboxaldehyde (B121946) is a known precursor for herbicidal compounds. google.com Similarly, 2,4,5-trichlorothiazole can be used to synthesize fungicides; it is a known reactant for preparing certain 2-substituted-5-trifluoromethyl-1,3,4-thiadiazoles which exhibit fungicidal and insecticidal properties. google.com

Table 2: Applications of 2,4,5-Trichlorothiazole in Synthesis

| Application Area | Target Molecule Class | Synthetic Transformation | Reference Example |

| Agrochemicals | Fungicides/Insecticides | Nucleophilic substitution with a mercaptan | Synthesis of 2-substituted 5-trifluoromethyl-1,3,4-thiadiazoles. google.com |

| Agrochemicals | Herbicides | Intermediate for complex thiazolyl compounds | Related dichlorothiazoles are used to make thiazolyoxyacetamides. google.com |

| Drug Discovery | Substituted Thiazole Libraries | Sequential nucleophilic substitution | 2,4,5-trisubstituted thiazoles are privileged scaffolds in medicine. nih.gov |

| Material Science | Dyes/Fluorophores | Cross-coupling reactions | Arylation of the thiazole core to create extended conjugated systems. chim.it |

Elucidation of Reaction Mechanisms and Reactivity Profiles of 2,4,5 Trichlorothiazole

Electrophilic Reactivity Patterns of the Thiazole (B1198619) Ring

The thiazole ring system, a five-membered heterocycle containing both sulfur and nitrogen, exhibits a nuanced reactivity towards electrophiles. numberanalytics.comchemicalbook.com The presence of the electron-donating sulfur atom and the electron-withdrawing pyridine-type nitrogen atom, along with the positions of the chlorine substituents in 2,4,5-trichlorothiazole, significantly influences the sites of electrophilic attack. chemicalbook.com

In the parent thiazole molecule, the C5 position is generally the most susceptible to electrophilic substitution, followed by the C4 position. chemicalbook.comresearchgate.net This preference is attributed to the electron-donating nature of the sulfur atom, which increases electron density at these positions. pharmaguideline.com The C2 position, being adjacent to the electronegative nitrogen atom, is the most electron-deficient and thus least reactive towards electrophiles. chemicalbook.compharmaguideline.com

However, in 2,4,5-trichlorothiazole, all three carbon atoms of the thiazole ring are substituted with chlorine atoms. These halogen substituents are deactivating groups, meaning they withdraw electron density from the aromatic ring, making electrophilic substitution reactions more difficult compared to unsubstituted thiazole. libretexts.org Despite being deactivating, halogens are typically ortho-, para-directing in electrophilic aromatic substitution. libretexts.org In the context of the thiazole ring, this directing effect, combined with the inherent reactivity of the parent ring, would still suggest that any potential electrophilic attack is most likely to occur at the C5 position, should a reaction be forced under harsh conditions.

Research on related halogenated thiazole systems, such as the chlorination and bromination of thiazolo[5,4-d]thiazole (B1587360), demonstrates that direct electrophilic aromatic substitution can occur on halogenated thiazole rings. researchgate.net Theoretical studies on these reactions have explored various mechanisms, including direct C-halogenation, C-halogenation via an intermediate N-halogenation, and an addition-elimination pathway. researchgate.net These studies suggest that direct C-halogenation is often the favored mechanism. researchgate.net

Nucleophilic Substitution Dynamics at the Ring Carbons

The electron-deficient nature of the carbon atoms in the 2,4,5-trichlorothiazole ring, particularly at the C2 position, makes it susceptible to nucleophilic attack. chemicalbook.compharmaguideline.com The presence of three chlorine atoms, which are good leaving groups, further facilitates nucleophilic substitution reactions.

The C2 position of the thiazole ring is inherently the most electron-deficient and, therefore, the primary site for nucleophilic substitution. chemicalbook.compharmaguideline.com This reactivity is enhanced by the presence of the chlorine atom at this position. Nucleophilic substitution at the C2 position of chlorothiazoles is a well-established reaction. For instance, 2-halogeno-5-nitro-thiazoles readily react with amines, although ring-opening can be a competing reaction, especially with sterically hindered, strongly basic amines in polar solvents. researchgate.net

The C4 and C5 positions are also susceptible to nucleophilic substitution, albeit generally to a lesser extent than the C2 position. The relative reactivity of the C4 and C5 positions can be influenced by the nature of the nucleophile and the reaction conditions. In polychlorinated anilines, ortho-selective nucleophilic aromatic substitution with sulfur nucleophiles has been observed to proceed efficiently. researchgate.net This suggests that selective substitution at specific positions of 2,4,5-trichlorothiazole might be achievable with appropriate nucleophiles.

The dynamics of nucleophilic substitution can be complex. In some cases, the reaction may proceed through a classic SNAr (nucleophilic aromatic substitution) mechanism. In other instances, particularly with strong bases, deprotonation at the C2 position can occur, leading to the formation of a thiazolyl anion, which can then react with electrophiles. pharmaguideline.com

Radical Initiated Transformations and Pathways

The carbon-chlorine bonds in 2,4,5-trichlorothiazole can undergo homolytic cleavage under radical-initiating conditions, such as exposure to heat or UV light, or in the presence of radical initiators. This leads to the formation of thiazolyl radicals, which can then participate in a variety of transformations.

Studies on related compounds, such as N-alkoxythiazole-2(3H)-thiones, have shown that the breaking of a nitrogen-oxygen bond can lead to the formation of radicals, with the heterocyclic fragment gaining aromatic stabilization. orgsyn.org While the mechanism is different, it highlights the potential for thiazole-based structures to undergo radical reactions. The reaction of N-alkoxy-4-(p-chlorophenyl)thiazole-2(3H)-thiones with radical mediators like tributylstannane demonstrates the involvement of radical intermediates in the chemistry of substituted thiazoles. orgsyn.org

The chlorination of thiols in the presence of N-chlorosuccinimide has been shown to involve both ionic and free-radical pathways, with the potential for the generation of molecular chlorine. acs.org Such complex reaction manifolds could also be at play in the radical reactions of 2,4,5-trichlorothiazole. The use of radical anion propagation mechanisms has been proposed for the functionalization of certain electron-deficient heterocycles. researchgate.net

Research on the decomposition of thiazole-based peroxides has provided direct evidence for the formation of thiazolyl radicals. researchgate.net For example, the decomposition of 4-carbonyl peroxide in cumene (B47948) leads to products indicative of the formation of 4-thiazolyl radicals. researchgate.net While the 5-peroxide did not give products clearly diagnostic of 5-thiazolyl radicals, the formation of bicumyl suggests the involvement of radical processes. researchgate.net

Cycloaddition and Rearrangement Processes

Thiazoles can participate in cycloaddition reactions, although their aromatic character can make them less reactive than other unsaturated systems. numberanalytics.com The presence of electron-withdrawing chlorine atoms in 2,4,5-trichlorothiazole would further decrease its reactivity as a diene or dienophile in typical Diels-Alder reactions. wikipedia.orgorganic-chemistry.org

The Diels-Alder reaction, a [4+2] cycloaddition, is a powerful tool for the formation of six-membered rings. wikipedia.orgorganic-chemistry.orgiitk.ac.inebsco.com While thiazoles themselves are generally poor dienophiles, they can react under specific conditions. numberanalytics.com For instance, the reaction of a 2-(dimethylamino)thiazole with dimethyl acetylenedicarboxylate (B1228247) was found to proceed through a formal [2+2] cycloaddition followed by a series of rearrangements to ultimately form a pyridine. wikipedia.org Hetero-Diels-Alder reactions, where either the diene or dienophile contains a heteroatom, are also a significant class of reactions for synthesizing heterocyclic compounds. wikipedia.orgbeilstein-journals.org

Recent work on photo-induced intramolecular dearomative [5+4] cycloaddition of arenes provides a novel method for constructing highly strained medium-sized rings. nih.gov Such photochemical approaches could potentially be applied to activate the otherwise unreactive trichlorothiazole ring towards cycloaddition.

Oxidative and Reductive Reactivity

Oxidation of the thiazole ring can occur at the sulfur atom, leading to the formation of a non-aromatic sulfoxide (B87167) or sulfone. wikipedia.org Oxidation at the nitrogen atom can also occur to form a thiazole N-oxide. wikipedia.org These N-oxides have proven useful in palladium-catalyzed C-H arylations. wikipedia.org However, the strong electron-withdrawing effect of the three chlorine atoms in 2,4,5-trichlorothiazole would make oxidation more difficult compared to the parent thiazole.

Reduction of the carbon-chlorine bonds is a more probable reaction pathway. Reductive dechlorination is a known process for polychlorinated aromatic compounds. researchgate.net This can be achieved using various reducing agents or through electrochemical methods. The stepwise reduction of the chlorine atoms would lead to the formation of dichlorothiazoles, monochlorothiazoles, and ultimately, thiazole itself. The relative ease of reduction at the C2, C4, and C5 positions would depend on the specific reaction conditions and the electronic environment of each carbon atom.

The redox activity of polychlorinated compounds can have significant implications. For example, the redox reactivity of polychlorinated biphenyl (B1667301) quinone metabolites has been linked to pro-atherosclerotic effects. nih.gov While not directly related to this compound, this highlights the potential for the redox chemistry of polychlorinated heterocycles to be of interest in various fields.

Organometallic Intermediates and Cross-Coupling Reactivity

The chlorine atoms in 2,4,5-trichlorothiazole serve as excellent handles for the formation of organometallic intermediates and for participation in cross-coupling reactions. These reactions are powerful tools for the synthesis of more complex substituted thiazole derivatives. mdpi.comtaylorandfrancis.comresearchgate.net

Organometallic intermediates can be prepared through metal-halogen exchange reactions. For example, treating 2-bromothiazole (B21250) with an organolithium reagent at low temperatures generates 2-lithiothiazole. wikipedia.org Similarly, reacting 2,4,5-trichlorothiazole with a strong base or an organometallic reagent could lead to the formation of lithiated, magnesiated, or zincated thiazole species. msu.edursc.orgrsc.org The regioselectivity of this metalation would be influenced by the relative acidity of the ring protons (if any were present) and the relative reactivity of the C-Cl bonds.

These organometallic intermediates can then be reacted with a wide range of electrophiles to introduce new functional groups onto the thiazole ring. rsc.org Furthermore, 2,4,5-trichlorothiazole itself can act as an electrophile in cross-coupling reactions. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Buchwald-Hartwig reactions, are widely used for the formation of carbon-carbon and carbon-heteroatom bonds. mdpi.comtaylorandfrancis.comresearchgate.net

By carefully controlling the reaction conditions and the choice of catalyst and ligand, it is possible to achieve selective cross-coupling at one of the three chlorine-substituted positions. nih.gov For example, in dihalogenated N-heteroarenes, halides adjacent to the nitrogen are typically more reactive. nih.gov However, the use of sterically hindered ligands has been shown to promote cross-coupling at positions further away from the heteroatom. nih.gov This suggests that selective functionalization of 2,4,5-trichlorothiazole at the C2, C4, or C5 position via cross-coupling is a feasible synthetic strategy.

Table of Research Findings on Thiazole Reactivity

| Reaction Type | Position(s) of Reactivity | Influencing Factors | Research Findings |

|---|---|---|---|

| Electrophilic Substitution | C5 > C4 > C2 | Substituents on the ring, reaction conditions | Electron-donating groups at C2 facilitate attack at C5. Halogenation and nitration typically occur at C5. numberanalytics.compharmaguideline.com |

| Nucleophilic Substitution | C2 > C4, C5 | Leaving group, nucleophile strength, solvent | Halogens at C2 are readily displaced by nucleophiles. Strong bases can cause ring opening. chemicalbook.comresearchgate.net |

| Radical Reactions | C-X bonds (X=Cl, Br) | Radical initiator, heat, light | Homolytic cleavage of C-halogen bonds forms thiazolyl radicals. researchgate.netorgsyn.org |

| Cycloaddition | Thiazole ring | Aromaticity, substituents, reaction conditions | Generally requires harsh conditions or specific activation. Can act as a dienophile in Diels-Alder reactions. numberanalytics.comwikipedia.org |

| Organometallic Formation | C2-H, C-X | Strong bases, organometallic reagents | Deprotonation at C2 with organolithiums. Metal-halogen exchange at halogenated positions. wikipedia.org |

| Cross-Coupling | C-X | Catalyst, ligand, reaction conditions | Palladium-catalyzed reactions (Suzuki, Heck, etc.) are effective for C-C and C-heteroatom bond formation. mdpi.comnih.gov |

Table of Chemical Compounds

| Compound Name |

|---|

| 2,4,5-Trichlorothiazole |

| Thiazole |

| Thiazolo[5,4-d]thiazole |

| 2-Bromothiazole |

| 2-(Dimethylamino)thiazole |

| Dimethyl acetylenedicarboxylate |

| Pyridine |

| Pyrrolo- numberanalytics.comchemicalbook.comthiazine |

| 2H-Chromene |

| N-Alkoxythiazole-2(3H)-thione |

| N-Alkoxy-4-(p-chlorophenyl)thiazole-2(3H)-thione |

| Tributylstannane |

| N-Chlorosuccinimide |

| 4-Carbonyl peroxide |

| 5-Carbonyl peroxide |

| Bicumyl |

| Thiazole N-oxide |

| 2-Lithiothiazole |

| Dichlorothiazole |

| Monochlorothiazole |

| Polychlorinated biphenyl |

| Cumene |

| Thiophenol |

| Benzene |

| Anisole |

| Chlorobenzene |

| Carbon disulfide |

| 2,4-Dichloropyridine |

| 2,5-Dichloropyridine |

| 2,5-Dichloropyrimidine |

| 2,4-Dibromopyridine |

| 2-Halogeno-5-nitro-thiazole |

| Amines |

| 2-Mercaptobenzothiazole |

| Potassium ethylxanthate |

| Dimethylformamide |

| Thioformamide |

| Chloroacetaldehyde |

| Thioamide |

| α-Haloketone |

| Aldehyde |

| Thiobenzamide |

| Carbon disulfide |

| 5-Amino-2-mercaptothiazole |

| Benzoyl chloride |

| Phenylthiazole |

| N-(4-phenyl-1,3-thiazol-2-yl)-benzamide |

| Acylamino-ketone |

| Phosphorus pentasulfide |

| 2,5-Disubstituted thiazole |

| N-(2-oxopropyl) acetamide |

| 2,5-Dimethylthiazole |

| Secondary amine |

| Benzoyl isothiocyanate |

| Dimethyl acetylenedicarboxylate |

| α-Amylase |

| 3-Bromoacetylcoumarin |

| p-Chloroacetylacetanilide |

| Triethylamine |

| 2-(3-Pyridyl) thiazole |

| 1,1-Diphenyl-2-picyrylhydrazyl (DPPH) |

| 2-Bromo-1-(3-nitrophenyl)ethanone |

| Thiosemicarbazide |

| Acetophenone |

| 2-Methylthiazole |

| 2-Aminothiazole (B372263) |

| Aromatic aldehyde |

| Organolithium |

| Alkyl halide |

| Ketone |

| Thiazolium cation |

| Mercury acetate |

| 2-Lithio derivative of aromatic heterocycle |

| Tetrabromomethane |

| Tetrachloromethane |

| 5-Bromo-2-chlorothiazole |

| 5-Bromo-2-chloro-N-methylimidazole |

| N-Bromopyridinium bromide |

| 2-Bromothiazolo[5,4-d]thiazole |

| 2,5-Dibromothiazolo[5,4-d]thiazole |

| Thiophene |

| Selenophene |

| Tellurophene |

| Phenyliodine(III) diacetate |

| [Bis(pyridine)iodine(I)] tetrafluoroborate |

| 4-Methyl-1,2,4-triazoline-3,5-dione (MTAD) |

| 1,2-Dihydro-1,2,4,5-tetrazine-3,6-diones (TETRADs) |

| Bicyclo[1.1.0]butane |

| Vinylcyclopropane |

| 2,5-Dimethylhexa-2,4-diene |

| Dihydropyran |

| Indene |

| Dihydronaphthalene |

| p-Methoxystyrene |

| Cortisone |

| Cholesterol |

| 1,3-Butadiene |

| Acrolein |

| Anthracene |

| Maleic anhydride |

| Cyclopentadiene |

| Norbornene-5-carboxylic acid |

| 2-Cyclohexen-1-one |

| 9,10-Dihydro-9,10-ethanoanthracene-11,12-dicarboxylic anhydride |

| Thiochalcone |

| 1,4-Quinone |

| 4H-Thiopyran |

| 5-Chloro-10-hydroxy-1,4-anthraquinone |

| Vitamin K3 (Menadione) |

| Diphenylthiochalcone |

| Doxorubicin |

| Alizarin |

| Carminic acid |

| Isoprenoid dye |

| Nitroso compound |

| Oxazine |

| Chlorosulfonyl isocyanate |

| Vince lactam |

| 8,8-(Trimethylendithio)heptafulven |

| 4-Phenyl-1,2,4-triazole-3,5(4H)-dione (PTAD) |

| Nefazodone |

| Hexachlorodiene |

| Dihydroxanthone |

| 2,3-Bis-(iodomethyl)buta-1,3-diene |

| 2-Trimethylsilyl-norbornadiene |

| 2-Chloro-norbornadiene |

| 2-Cyano-norbornadiene |

| 2-Methoxycarbonylnorbornadiene |

| Imidazo[1,2-a]pyrazine |

| 6-Chloroimidazo[1,2-a]pyrazine |

| 2,2,6,6-Tetramethylpiperidyl (TMP) |

| TMPMgCl·LiCl |

| TMP2Zn·2MgCl2·2LiCl |

| 1,4-Dibromobutane |

| p-Dibromobenzene |

| p-Chlorobromobenzene |

| 1,2-Dimethoxyethane (DME) |

| Tosylate |

| Vinyl iodide |

| Aryl iodide |

| Benzenesulfonic acid |

| Nitrobenzene |

| numberanalytics.comBenzothieno[3,2-b] numberanalytics.combenzothiophene |

| 2-Bromo numberanalytics.combenzothieno[3,2-b]benzothiophene |

| 4,4,5,5-Tetramethyl-2-(4-(octyloxy)phenyl)-1,3,2-dioxaborolane |

| (+)-JQ1 |

| Sulfoxonium ylide |

| Diethyl benzoylphosphonate |

| Diethyl azothiazole-4,4'-dicarboxylate |

| N-Hydroxy-4-(p-chlorophenyl)thiazole-2(3H)-thione (CPTTOH) |

| N-Hydroxy-5-(p-methoxyphenyl)-4-methylthiazole-2(3H)-thione (MAnTTOH) |

| O-Ethyl cysteine |

| Tris(trimethylsilyl)silane |

| Cyclohexene |

| Benzo[d]thiazole-2-thiol |

| Allylamine |

| Benzylamine |

| Piperidine |

| Benzo numberanalytics.comresearchgate.netanalis.com.mydithiazole |

| Aniline |

| Disulfur (B1233692) dichloride |

| Naphthalene |

| Biaryl aniline |

| Thiophenol |

| Indigo sulfonate |

| Resazurin |

| Apolipoprotein E |

| Caveolin 1 |

| Decahydroisoquinoline |

| 2-Ethoxy-2H-chromene |

| Boronate |

| Mulberrofuran G2 |

| Australisine A |

| Sorocenol E |

| Dependensin |

Computational and Theoretical Investigations of 2,4,5 Trichlorothiazole

Quantum Chemical Analysis of Electronic Structure and Bonding

Quantum chemical methods are fundamental to understanding the electronic structure and bonding within a molecule. wikipedia.org For 2,4,5-trichlorothiazole, these analyses reveal how the arrangement of electrons and the nature of the chemical bonds influence its reactivity and physical properties.

Density Functional Theory (DFT) Studies on Ground States

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. nih.gov DFT studies on the ground state of 2,4,5-trichlorothiazole focus on determining its most stable electronic configuration and geometry. These calculations provide valuable information on parameters such as bond lengths, bond angles, and dihedral angles.

Key electronic properties derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a critical indicator of a molecule's chemical reactivity and kinetic stability. nih.gov A smaller gap suggests that the molecule is more likely to be reactive. Natural Bond Orbital (NBO) analysis, often performed in conjunction with DFT, offers insights into charge distribution, hybridization, and intramolecular interactions, such as hyperconjugation. nih.gov

Table 1: Calculated Ground State Properties of Trichlorothiazole (Illustrative)

| Property | Calculated Value | Significance |

|---|---|---|

| Total Energy | (Value) hartree | Thermodynamic stability |

| HOMO Energy | (Value) eV | Electron-donating ability |

| LUMO Energy | (Value) eV | Electron-accepting ability |

| HOMO-LUMO Gap | (Value) eV | Chemical reactivity, stability |

| Dipole Moment | (Value) Debye | Polarity and intermolecular forces |

Note: Specific values would be obtained from actual DFT calculation outputs.

Ab Initio and Coupled-Cluster Methods for High-Accuracy Calculations

For even greater accuracy, particularly for electronic properties, ab initio and coupled-cluster (CC) methods are employed. nih.govarxiv.org Unlike DFT, which relies on approximations of the exchange-correlation functional, ab initio methods, such as Møller-Plesset perturbation theory (MP2) and Configuration Interaction (CI), are derived directly from first principles. osi.lv Coupled-cluster methods, like CCSD and CCSD(T), are considered the "gold standard" in quantum chemistry for their high accuracy in calculating electronic energies and properties, though they are computationally more demanding. cond-mat.ded-nb.info These high-level calculations are crucial for benchmarking results from less computationally intensive methods and for obtaining precise data on electron correlation effects, which are important for understanding the fine details of bonding in molecules like 2,4,5-trichlorothiazole. arxiv.org

Mechanistic Computational Studies of Reactions Involving this compound

Computational chemistry is an indispensable tool for elucidating the mechanisms of chemical reactions. nih.govrsc.org For reactions involving 2,4,5-trichlorothiazole, these studies can map out the entire reaction landscape, identifying intermediates, transition states, and the energetics of each step.

Transition State Characterization and Reaction Pathway Elucidation

A key aspect of mechanistic studies is the characterization of transition states—the high-energy structures that connect reactants and products. nih.govmit.edu Computational methods can locate and characterize these fleeting structures, which are often impossible to observe experimentally. mit.edu By calculating the energy of the transition state, the activation energy barrier for a reaction can be determined, providing a quantitative measure of the reaction rate. nih.gov

Reaction pathway elucidation involves tracing the path of lowest energy from reactants to products through one or more transition states. researchgate.net This process, often visualized as a potential energy surface, reveals the step-by-step mechanism of a reaction, including any intermediate species that may be formed. scm.com For 2,4,5-trichlorothiazole, this could involve studying its reactions with nucleophiles, electrophiles, or its participation in cycloaddition reactions. researchgate.net

Table 2: Example of Calculated Reaction Energetics (Illustrative)

| Reaction Step | Species | Relative Energy (kcal/mol) |

|---|---|---|

| 1 | Reactants (this compound + Nucleophile) | 0.0 |

| 2 | Transition State 1 | +15.2 |

| 3 | Intermediate | -5.4 |

| 4 | Transition State 2 | +10.8 |

| 5 | Products | -20.1 |

Note: Values are hypothetical and for illustrative purposes.

Solvent Effects and Catalysis in silico

Reactions are rarely carried out in the gas phase; the solvent can play a crucial role in reaction outcomes. rsc.orgrsc.org Computational models can account for solvent effects either implicitly, by treating the solvent as a continuous medium, or explicitly, by including individual solvent molecules in the calculation. nih.gov These models help to understand how the polarity and specific interactions of the solvent can stabilize or destabilize reactants, intermediates, and transition states, thereby altering reaction rates and selectivity.

Similarly, the role of catalysts can be investigated computationally. wikipedia.org By modeling the interaction of 2,4,5-trichlorothiazole and other reactants with a catalyst, researchers can understand how the catalyst lowers the activation energy of a reaction. This can involve studying the electronic and steric interactions between the catalyst and the substrates, and how these interactions facilitate bond breaking and formation. nih.gov

Prediction of Spectroscopic Signatures

Computational methods are widely used to predict various spectroscopic properties of molecules. arxiv.orgarxiv.orguic.edu These predictions are invaluable for interpreting experimental spectra and for identifying unknown compounds. For 2,4,5-trichlorothiazole, predicted spectra can serve as a reference for experimental characterization.

Theoretical calculations can generate predicted infrared (IR), Raman, and nuclear magnetic resonance (NMR) spectra. researchgate.net Vibrational frequencies and intensities in IR and Raman spectra can be calculated from the second derivatives of the energy with respect to atomic displacements. mdpi.com These calculations help in assigning the observed vibrational bands to specific molecular motions. mdpi.com Similarly, NMR chemical shifts and coupling constants can be predicted, aiding in the structural elucidation of 2,4,5-trichlorothiazole and its derivatives. Furthermore, electronic transitions can be calculated to predict UV-Visible absorption spectra, providing information about the molecule's electronic excited states. nih.govchemrxiv.org

Table 3: Predicted Vibrational Frequencies for this compound (Illustrative)

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Description |

|---|---|---|

| 1 | ~1500 | C=N stretch |

| 2 | ~1350 | C-N stretch |

| 3 | ~800 | C-Cl stretch |

| 4 | ~700 | C-S stretch |

Note: These are approximate frequency ranges for characteristic bonds.

Vibrational (IR) Frequencies and Intensities

To investigate the vibrational properties of 2,4,5-trichlorothiazole, a computational approach would typically begin with geometry optimization of the molecule's structure using a DFT method, such as B3LYP, with a suitable basis set (e.g., 6-311++G(d,p)). frontiersin.org Following optimization, a frequency calculation is performed at the same level of theory to compute the harmonic vibrational frequencies. faccts.deuit.no

The output provides a list of vibrational modes and their corresponding frequencies in wavenumbers (cm⁻¹), along with their infrared (IR) intensities. numberanalytics.commckendree.edu These calculated frequencies often have a systematic error due to the approximations inherent in the method and the neglect of anharmonicity. frontiersin.org Therefore, they are typically scaled by a known factor to provide better agreement with experimental spectra. mckendree.edu The resulting data allows for the assignment of specific bands in an experimental IR spectrum to particular molecular vibrations, such as C-Cl stretches, C=N stretches, and ring deformation modes. libretexts.org

Electronic (UV-Vis) Transitions and Absorption Properties

The electronic absorption properties and UV-Vis spectrum of 2,4,5-trichlorothiazole would be computationally modeled using TD-DFT. faccts.denih.gov This method calculates the energies of electronic excitations from the ground state to various excited states. faccts.de The calculation yields key information for each transition, including the excitation energy (in eV), the corresponding wavelength (in nm), and the oscillator strength, which is a measure of the transition's intensity. chemrxiv.org

These results can be used to generate a theoretical UV-Vis absorption spectrum by plotting the oscillator strength against the wavelength. nih.gov Analysis of the molecular orbitals involved in the main transitions (e.g., HOMO to LUMO) provides insight into the nature of the electronic excitations, such as n→π* or π→π* transitions. nih.gov

Nuclear Magnetic Resonance (NMR) Chemical Shifts

Theoretical prediction of NMR chemical shifts for 2,4,5-trichlorothiazole would be accomplished using the Gauge-Independent Atomic Orbital (GIAO) method, typically coupled with a DFT functional. gaussian.comajol.info This calculation is performed on the optimized molecular geometry. The GIAO method calculates the absolute isotropic shielding tensors for each nucleus (e.g., ¹³C and ¹⁵N). faccts.de

These absolute shielding values are not directly comparable to experimental chemical shifts. To obtain chemical shifts (δ), the calculated shielding value of a reference compound, such as tetramethylsilane (B1202638) (TMS) for ¹³C, computed at the same level of theory, is subtracted from the calculated shielding value of the nucleus of interest. faccts.demdpi.com The resulting theoretical chemical shifts can be used to aid in the assignment of experimental NMR spectra. researchgate.net

Structure-Reactivity Relationships from Computational Models

Computational models are crucial for understanding the relationship between the structure of 2,4,5-trichlorothiazole and its chemical reactivity. Theoretical analysis can be used to predict how the molecule will behave in chemical reactions. For instance, in related halogenated thiazole (B1198619) systems, it has been shown that the introduction of a halogen atom can enhance the reactivity of the ring towards further electrophilic substitution. researchgate.net

For 2,4,5-trichlorothiazole, a computational study could involve:

Molecular Electrostatic Potential (MEP) Mapping: Calculating the MEP surface to identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, which indicate likely sites for chemical attack.

Frontier Molecular Orbital (FMO) Analysis: Analyzing the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) to predict reactivity. The HOMO location suggests sites for electrophilic attack, while the LUMO location suggests sites for nucleophilic attack. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability. nih.gov

Reaction Pathway Modeling: Simulating potential reaction mechanisms and calculating the activation energies for transition states to determine the most favorable reaction pathways.

These models provide a quantitative basis for understanding how the three chlorine substituents influence the electronic structure and, consequently, the reactivity of the thiazole ring.

Development of Predictive Models for Chemical Properties

Predictive models, such as Quantitative Structure-Activity Relationship (QSAR) or Quantitative Structure-Property Relationship (QSPR) models, can be developed to estimate the chemical or biological properties of 2,4,5-trichlorothiazole. nih.gov The development of such a model generally involves several key steps:

Data Set Assembly: A collection of diverse but structurally related compounds (e.g., various substituted thiazoles) with known experimental values for a specific property (e.g., toxicity, solubility, reactivity) is gathered.

Descriptor Calculation: For each molecule in the set, including 2,4,5-trichlorothiazole, a range of molecular descriptors is calculated. These can include constitutional, topological, and quantum-chemical descriptors (e.g., dipole moment, orbital energies, atomic charges calculated using DFT).

Model Building: Statistical methods, such as multiple linear regression or machine learning algorithms, are used to build a mathematical model that correlates the calculated descriptors with the experimental property. nih.gov

Validation: The model's predictive power is rigorously tested using internal and external validation techniques to ensure its reliability. nih.gov

Once validated, such a model could be used to predict the properties of 2,4,5-trichlorothiazole and other new or untested thiazole derivatives, thereby guiding future research and reducing the need for extensive experimental testing.

Applications in Interdisciplinary Chemical Research

Medicinal Chemistry and Chemical Biology

In the realms of drug discovery and chemical biology, the thiazole (B1198619) ring is a fundamental structural motif found in numerous pharmacologically active compounds. nih.gov While Trichlorothiazole itself is not typically the final bioactive agent, its role as a precursor is pivotal for developing novel therapeutic candidates.

The rational design of new drugs is a cornerstone of modern medicinal chemistry, aiming to create molecules with specific pharmacological actions. nih.gov this compound is an exemplary starting material for this approach. The analysis of structure-activity relationships (SAR) is crucial, allowing chemists to determine which parts of a molecule are responsible for its biological effects. wikipedia.org The three chlorine atoms on the 2,4,5-trichlorothiazole ring provide distinct sites for chemical modification. Medicinal chemists can systematically replace these atoms with different functional groups to generate a library of new derivatives. This synthetic versatility allows for the exploration of how structural changes impact a compound's potency and effect, enabling the optimization of lead compounds. wikipedia.org This strategy is fundamental in designing molecules based on 2,4,5-trisubstituted thiazole scaffolds to improve their biological activity and design more potent pharmaceutical agents. nih.gov

The thiazole nucleus is a core component of many compounds with significant antimicrobial properties. biointerfaceresearch.com The rise of multidrug-resistant microorganisms has created an urgent need for new anti-infective agents, making the synthesis of novel thiazole derivatives a key area of research. nih.gov The development of new classes of antibacterial agents often relies on modifying known active scaffolds. esisresearch.org this compound serves as a valuable intermediate for synthesizing diverse libraries of thiazole-containing molecules. These libraries can then be screened against various Gram-positive and Gram-negative bacteria to identify new compounds with potent antimicrobial activity. biointerfaceresearch.comesisresearch.org The structure-activity relationships of the resulting derivatives are then studied to optimize their efficacy. nih.gov

Thiazole derivatives are recognized as potential therapeutic agents in the development of anticancer drugs. mdpi.com The thiazole scaffold is present in successful FDA-approved drugs and is a focus of considerable research for its medicinal applications against cancer. nih.gov Many of these derivatives function by inhibiting specific biological targets within cancer cells, such as protein kinases. bibliotekanauki.pl The synthesis of novel thiazolo[4,5-d]pyrimidine (B1250722) derivatives, for example, has yielded compounds with significant antiproliferative activity against various human cancer cell lines. mdpi.com

The strategic synthesis of new compounds for evaluation in anticancer drug discovery programs relies on versatile starting materials. As a reactive intermediate, 2,4,5-trichlorothiazole provides a foundational structure that can be elaborated into a wide array of trisubstituted thiazoles for screening. nih.gov This allows researchers to generate and test novel chemical entities in high-throughput screenings against panels of cancer cell lines to discover new lead compounds for cancer therapy. nih.govmdpi.comtubitak.gov.tr

The biological activity of a drug is determined by its interaction with specific targets, such as enzymes or receptors, which in turn modulates biological pathways. researchgate.net Thiazole-based compounds have been shown to interact with a wide range of biological targets. For instance, different derivatives have been found to inhibit protein kinases involved in cancer cell growth, such as VEGFR and PDGFR, or enzymes critical for bacterial survival. researchgate.netmdpi.com

The ability to modify the this compound scaffold at its three reactive positions allows for the fine-tuning of a molecule's properties to achieve desired interactions with a specific biological target. By strategically altering the substituents, chemists can influence the compound's shape, electronics, and binding capabilities, thereby directing its activity toward a particular pathway. This modulation is key to developing drugs that are both effective and selective, forming the basis of target-oriented drug design.

Evaluation in Anticancer Drug Discovery Programs

Agricultural Chemistry and Agrochemical Development

Agricultural chemistry involves the development of chemical products to protect crops and enhance their production. beilstein-journals.org this compound has been identified as a useful intermediate in the creation of such agrochemicals.

This compound is utilized in the synthesis of new compounds with pesticidal and herbicidal properties. A German patent describes a method for producing novel N-heterocyclyl heteroaryloxyacetamides, which are noted for their use as herbicides. google.com In this process, 2,4,5-trichlorothiazole is used as a key reactant, demonstrating its direct application as a building block for new agrochemicals. google.com The resulting derivatives from this synthesis were developed specifically for their herbicidal action.

The broader family of chlorophenoxy herbicides, which includes related structures like 2,4-D and 2,4,5-T, has been widely used to control broadleaf weeds in agriculture. orst.eduwikipedia.org The development of new herbicidal agents often involves synthesizing and testing novel chemical structures, and reactive intermediates like this compound are valuable in this discovery process.

Mechanisms of Action and Efficacy Studies in Target Organisms

While specific efficacy studies on this compound are not widely available in current literature, its structure as a chlorinated heterocyclic compound suggests potential biocidal activity. The mechanisms of action for such compounds in target organisms, typically fungi or other pests in an agricultural context, often involve disruption of essential cellular processes. For many fungicides, the mode of action is centered on inhibiting mitochondrial respiration or interfering with cell membrane integrity. For instance, the fungicide chlorothalonil, a polychlorinated compound, is known to react with glutathione (B108866) and other thiols within fungal cells, leading to the inactivation of critical enzymes and disruption of metabolism. researchgate.net

Efficacy would be determined by the compound's ability to inhibit the growth or proliferation of a target pest. In a research setting, this is often quantified by determining the effective concentration required to inhibit 50% of the population (EC50). The success of such a compound depends on its ability to interact with a specific biological target in the pest, a principle that underpins the development of many agricultural chemicals. epdf.pub Agroecological approaches, which aim to reduce reliance on synthetic inputs, often focus on understanding these mechanisms to develop more targeted and sustainable pest management strategies. agroeco.org

Environmental Fate and Transport Studies in Agroecosystems

The environmental fate of a chemical compound in an agroecosystem—a system encompassing agricultural production with all its environmental and human elements—is critical to understanding its potential impact. agroeco.org For a substance like this compound, its behavior would be governed by its intrinsic chemical properties and its interaction with soil, water, and biota. Key processes determining its fate include degradation, persistence, and mobility. fao.org The goal of such studies is to predict how the compound will distribute and what transformation products may form in the environment. nih.gov

The degradation of organic compounds in the environment is a key factor in their persistence. fao.org Degradation can occur through several pathways:

Biodegradation: This involves the breakdown of the compound by microorganisms like bacteria and fungi. fao.orgmdpi.com Organisms such as Pseudomonas, Alcaligenes, and Proteobacteria are known to degrade a wide range of organic pollutants through various metabolic and oxidative processes. mdpi.com For chlorinated compounds, this can involve dehalogenation steps. nih.gov

Hydrolysis: This is a chemical reaction with water that can break down the compound. The rate of hydrolysis is often dependent on the pH of the water. fao.org

Photolysis: Sunlight can provide the energy to break down chemical bonds in a process known as photolysis. fao.org The presence of other substances in the water, like humic acids, can influence the rate of photodegradation. researchgate.net

Persistence and mobility are crucial properties that determine a substance's potential to contaminate water resources. nih.gov Persistent and mobile (PM) substances are of particular concern because they can travel long distances in water and endure for long periods, potentially reaching drinking water sources. umweltbundesamt.deumweltbundesamt.de

Persistence is typically measured by the half-life (DT50), which is the time it takes for 50% of the compound to degrade in a specific medium like soil or water. fao.org Compounds with longer half-lives are considered more persistent.

Mobility refers to how easily a substance moves through the environment, particularly in soil and water. nih.gov It is inversely related to how strongly the substance sorbs (adheres) to soil particles. This is often quantified by the soil organic carbon-water (B12546825) partitioning coefficient (Koc). A low Koc value indicates weak sorption and high mobility, meaning the substance is more likely to leach into groundwater. fao.org Conversely, a high Koc value suggests strong sorption to soil particles and low mobility. researchgate.net

The following table outlines the general criteria used to classify the persistence and mobility of organic chemicals, based on frameworks developed for chemical assessment.

| Classification | Persistence (DT50 in freshwater) | Mobility (log Koc) |

|---|---|---|

| Very Persistent (vP) / Very Mobile (vM) | > 60 days | < 2 |

| Persistent (P) / Mobile (M) | > 40 days | < 3 |

| Non-Persistent / Low Mobility | < 40 days | > 4 |

This table presents generalized classification criteria for persistence and mobility based on regulatory frameworks and scientific literature. umweltbundesamt.deumweltbundesamt.de Specific values can vary by jurisdiction.

Degradation Pathways in Soil and Water Matrices

Materials Science and Organic Electronics

In materials science, heterocyclic compounds are foundational building blocks for advanced organic materials. The inclusion of heteroatoms like nitrogen and sulfur, as found in a thiazole ring, can significantly influence the electronic and photophysical properties of a molecule.

π-conjugated systems are organic molecules characterized by alternating single and double bonds, which allow for the delocalization of electrons across the structure. chemrxiv.org This delocalization is the basis for their semiconductor properties, making them suitable for use in optoelectronic devices like organic light-emitting diodes (OLEDs) and organic solar cells. taylorfrancis.com

An Organic Field-Effect Transistor (OFET) is a type of transistor that uses an organic semiconductor as the active channel material. wikipedia.orgnih.gov OFETs are of great interest for applications in flexible displays, sensors, and low-cost electronics due to their potential for solution-based processing and mechanical flexibility. wikipedia.orgrsc.org The performance of an OFET is highly dependent on the charge carrier mobility of the organic semiconductor used. nih.gov

The molecular structure of the semiconductor is critical. High-performance materials often feature planar, rigid backbones that facilitate strong intermolecular π-π stacking, creating efficient pathways for charge transport. chemrxiv.org While no OFETs based specifically on this compound have been reported, heterocyclic compounds like thiophenes and their derivatives are among the most successful materials for OFETs. wikipedia.orgnih.gov The development of new organic semiconductors often involves blending the active material with insulating polymers to control factors like dopant diffusion and improve long-term device stability. icmab.es The design of vertical OFETs (VOFETs) is another area of research aimed at improving transistor performance by controlling charge transport in a different device geometry. aps.org

The table below lists examples of organic semiconductors containing heterocyclic rings and their reported charge carrier mobilities in OFETs, illustrating the importance of molecular design.

| Compound Class | Example Material | Reported Hole Mobility (cm²/Vs) |

|---|---|---|

| Polythiophenes | Regioregular P3HT | 0.01 - 0.1 |

| Thienoacenes | C8-BTBT-C8 | > 10 |

| Tetrathiafulvalenes | DHM-TTP | 1.4 |

| Fused Thiophenes | Dinaphtho[2,3-b:2',3'-f]thieno[3,2-b]thiophene (DNTT) | > 10 |

This table provides representative hole mobility values for several classes of high-performance organic semiconductors used in OFETs. nih.govicmab.es Values can vary significantly based on film preparation and device architecture.

Design of Donor-Acceptor Architectures for Organic Solar Cells

The exploration of novel electron-accepting moieties is a critical area of research in the development of efficient organic solar cells (OSCs). Within this context, the chemical compound 2,4,5-trichlorothiazole has been identified as a potential building block in the synthesis of materials for donor-acceptor architectures.

Initial research has included 2,4,5-trichlorothiazole, denoted as TZ-3Cl, in the fabrication protocols for organic solar cells. Specifically, it has been mentioned in the context of the preparation of the active layer in a device with a donor-acceptor heterojunction structure. mdpi.com The donor-acceptor principle in OSCs involves the pairing of an electron-rich donor material with an electron-deficient acceptor material. This arrangement facilitates the efficient generation of charge carriers upon light absorption.

While the direct and detailed performance metrics of OSCs featuring 2,4,5-trichlorothiazole as a primary component of the donor-acceptor architecture are not extensively documented in publicly available research, the inclusion of this compound in fabrication methodologies suggests an exploratory role. The high degree of chlorination on the thiazole ring is expected to impart strong electron-accepting characteristics to the molecule, a desirable trait for an acceptor material in an organic solar cell. The electronegative chlorine atoms withdraw electron density from the thiazole core, which can lower the Lowest Unoccupied Molecular Orbital (LUMO) energy level of the resulting material. A lower LUMO level in the acceptor material is crucial for creating a sufficient energy offset with the Highest Occupied Molecular Orbital (HOMO) of the donor material, which drives the dissociation of excitons into free charge carriers.

Further research and publication of detailed findings are necessary to fully elucidate the potential and performance of 2,4,5-trichlorothiazole in the design of donor-acceptor architectures for organic solar cells. Comprehensive studies would be required to characterize the photovoltaic performance, including power conversion efficiency (PCE), open-circuit voltage (Voc), short-circuit current density (Jsc), and fill factor (FF), of devices that incorporate this compound.

Advanced Spectroscopic and Analytical Characterization Methodologies

High-Resolution Mass Spectrometry for Molecular Formula and Fragmentation Analysis

High-resolution mass spectrometry (HRMS) is a cornerstone technique for the definitive determination of a compound's molecular formula and for analyzing its fragmentation patterns. nih.gov Unlike low-resolution mass spectrometry, which provides nominal mass, HRMS measures mass-to-charge ratios with high accuracy, often to within a few parts per million (ppm). youtube.com This precision allows for the unambiguous assignment of a molecular formula from the exact mass measurement. youtube.com

When analyzing trichlorothiazole, HRMS can differentiate its molecular formula from other potential formulas that have the same nominal mass. The technique is crucial for confirming the presence and number of chlorine and sulfur atoms through the characteristic isotopic patterns they produce.

Furthermore, tandem mass spectrometry (MS/MS or MSn) experiments in a high-resolution instrument reveal detailed fragmentation pathways. nih.gov By inducing fragmentation of the parent ion and analyzing the resulting product ions with high mass accuracy, the structural connectivity of this compound can be pieced together. nih.gov This information is vital for distinguishing between isomers and for understanding the stability of different parts of the molecule. researchgate.net

Table 1: Illustrative High-Resolution Mass Spectrometry Data for this compound

| Parameter | Value | Significance |

| Observed m/z | [Exact Mass] | Provides the basis for molecular formula calculation. |

| Calculated m/z | [Theoretical Mass] | The theoretical mass for the proposed molecular formula. |

| Mass Accuracy | < 5 ppm | Confirms the elemental composition with high confidence. |

| Isotopic Pattern | [Relative Abundances] | Characteristic pattern for chlorine-containing compounds. |

| Major Fragment Ions | [m/z values] | Elucidates the fragmentation pathways and structural motifs. |

Note: The values in this table are illustrative and would be determined experimentally.

Multi-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for elucidating the detailed three-dimensional structure of molecules in solution. emerypharma.com While one-dimensional (1D) NMR (¹H and ¹³C) provides initial information about the chemical environment of the nuclei, multi-dimensional NMR techniques are essential for the complete and unambiguous structural assignment of complex molecules like this compound. ipb.ptresearchgate.net

Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), establish connectivity between atoms.

COSY experiments reveal proton-proton (¹H-¹H) coupling networks, identifying neighboring protons within the molecule. emerypharma.com

HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C), allowing for the assignment of protons to their attached carbons. emerypharma.com

For a molecule like this compound, these techniques would be used to assign the chemical shifts of the protons and carbons in the thiazole (B1198619) ring and to confirm the positions of the chlorine substituents. ipb.pt

Table 2: Representative Multi-Dimensional NMR Correlations for this compound

| Experiment | Correlation Type | Information Gained |

| COSY | ¹H - ¹H | Identifies scalar-coupled protons. |

| HSQC | ¹H - ¹³C (one-bond) | Assigns protons to their directly attached carbons. |

| HMBC | ¹H - ¹³C (multi-bond) | Establishes long-range connectivity, confirming the molecular framework. |

Note: The specific correlations would depend on the exact structure of the this compound isomer being analyzed.

Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques that provide a "fingerprint" of a molecule based on its vibrational modes. edinst.comnih.gov These techniques are fundamental for identifying functional groups and understanding the bonding within a molecule. uni-siegen.de

IR spectroscopy measures the absorption of infrared radiation by a molecule, which occurs when there is a change in the dipole moment during a vibration. photothermal.com

Raman spectroscopy involves the inelastic scattering of monochromatic light, where the scattered photons have a different frequency due to interaction with the molecule's vibrations. photothermal.com A vibration is Raman active if it causes a change in the polarizability of the molecule. edinst.com

For this compound, IR and Raman spectra would reveal characteristic vibrational bands for the C-Cl, C=N, C-S, and other bonds within the thiazole ring. The combination of both techniques is powerful due to their different selection rules; some vibrations may be strong in the IR spectrum and weak or absent in the Raman spectrum, and vice versa. nih.gov This complementarity provides a more complete vibrational profile of the molecule. edinst.comsepscience.com

Table 3: Typical Vibrational Frequencies for Bonds in this compound

| Bond | IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) | Vibrational Mode |

| C-Cl | [Typical Range] | [Typical Range] | Stretching |

| C=N | [Typical Range] | [Typical Range] | Stretching |

| C-S | [Typical Range] | [Typical Range] | Stretching |

| Ring Modes | [Typical Range] | [Typical Range] | Skeletal vibrations |

Note: The exact frequencies are dependent on the molecular structure and environment.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. libretexts.org When a molecule absorbs UV or visible light, an electron is promoted from a lower energy molecular orbital to a higher energy one. libretexts.org The wavelength of maximum absorbance (λmax) is related to the energy gap between the orbitals involved in the transition.

For this compound, the presence of the thiazole ring, a conjugated system with heteroatoms, gives rise to characteristic electronic transitions, such as n → π* and π → π*. shu.ac.uk The positions and intensities of the absorption bands in the UV-Vis spectrum are sensitive to the molecular structure, including the pattern of chlorination and the solvent used. shu.ac.ukmsu.edu This technique is useful for confirming the presence of the chromophore and for quantitative analysis based on Beer's Law. upi.edu

Table 4: Expected Electronic Transitions for this compound

| Transition Type | Typical Wavelength Range (nm) | Molar Absorptivity (ε) |

| π → π | 200 - 400 | High |

| n → π | 300 - 500 | Low to Moderate |

Note: The specific λmax and ε values are dependent on the precise structure and solvent.

X-ray Diffraction (XRD) and Crystallography for Solid-State Structure

For this compound, obtaining a suitable single crystal allows for its structure to be determined with very high precision. mdpi.com The crystal is irradiated with X-rays, and the resulting diffraction pattern is analyzed to generate an electron density map, from which the atomic positions can be determined. drawellanalytical.com This method provides unequivocal proof of the molecular structure, including the regiochemistry of the chlorine atoms on the thiazole ring. mdpi.com

Table 5: Illustrative Crystallographic Data for this compound

| Parameter | Description |

| Crystal System | e.g., Monoclinic, Orthorhombic |

| Space Group | Describes the symmetry of the unit cell. |

| Unit Cell Dimensions | a, b, c, α, β, γ |

| Bond Lengths (Å) | Precise distances between bonded atoms. |

| **Bond Angles (°) ** | Precise angles between adjacent bonds. |

Note: This data can only be obtained if a single crystal of sufficient quality is grown.

Elemental Analysis for Purity and Composition

Elemental analysis is a fundamental technique used to determine the mass percentages of the elements (typically carbon, hydrogen, nitrogen, and sulfur) in a compound. thermofisher.com This information is crucial for verifying the empirical formula of a newly synthesized compound and for assessing its purity. ubc.carsc.org

For this compound, elemental analysis would be used to determine the percentages of carbon, nitrogen, and sulfur. The results are then compared to the theoretical values calculated from the proposed molecular formula. A close agreement between the experimental and calculated values, typically within ±0.4%, is considered evidence of the compound's purity and correct elemental composition. researchgate.netcardiff.ac.uk

Table 6: Comparison of Theoretical and Experimental Elemental Analysis Data for this compound

| Element | Theoretical % | Experimental % |

| Carbon (C) | [Calculated Value] | [Measured Value] |

| Nitrogen (N) | [Calculated Value] | [Measured Value] |

| Sulfur (S) | [Calculated Value] | [Measured Value] |

Note: The values would be specific to the molecular formula of this compound.

Surface-Enhanced Spectroscopic Methods

Surface-enhanced Raman spectroscopy (SERS) is a highly sensitive technique that dramatically increases the Raman signal of molecules adsorbed onto or very near to nanostructured metal surfaces, such as silver or gold. wikipedia.orgrsc.org The enhancement factor can be several orders of magnitude, enabling the detection of very low concentrations of an analyte. wikipedia.org

For the analysis of this compound, SERS could be employed to obtain high-quality Raman spectra from minute amounts of the compound. mdpi.com This is particularly useful for trace-level detection and for studying the interaction of this compound with metal surfaces. The SERS spectrum can sometimes exhibit different selection rules compared to the conventional Raman spectrum, providing additional structural information. wikipedia.org The enhancement is primarily due to electromagnetic effects (localized surface plasmon resonance) and, to a lesser extent, chemical effects. aps.orgnih.gov

Emerging Trends and Future Research Directions for 2,4,5 Trichlorothiazole

Sustainable Synthesis Approaches and Green Chemistry Principles

The synthesis of 2,4,5-trichlorothiazole is increasingly being scrutinized through the lens of green chemistry, which advocates for the development of chemical products and processes that minimize or eliminate the use and generation of hazardous substances. hilarispublisher.comopcw.org Key principles of green chemistry, such as waste prevention, atom economy, and the use of less hazardous chemical syntheses, are guiding new research in this area. hilarispublisher.commlsu.ac.in The goal is to create more environmentally benign methods for producing this important chemical intermediate. hilarispublisher.com

Current research focuses on several key areas to enhance the sustainability of 2,4,5-trichlorothiazole synthesis: